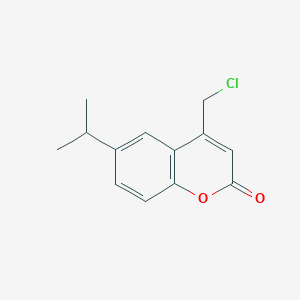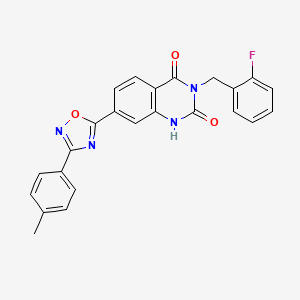![molecular formula C14H20N2O3S B2355624 N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421491-17-9](/img/structure/B2355624.png)
N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities.5]undecane-4-carboxamide.
科学的研究の応用
Anticancer Research
Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to interact with various biological targets. The thiophene moiety in the compound under discussion could be explored for its efficacy in inhibiting cancer cell growth and proliferation. Research has shown that thiophene-containing compounds can act as kinase inhibitors, which are crucial in the development of anticancer drugs .
Neuroprotective Agents
Compounds with thiophene rings have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from oxidative stress. This compound’s structure could be investigated for potential applications in treating conditions like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives make them candidates for developing new antibiotics. The compound could be synthesized and tested against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent .
Enzyme Inhibition
Thiophene derivatives have been reported to exhibit enzyme inhibitory activities. This compound could be studied for its potential to inhibit enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are relevant in conditions such as gastrointestinal disorders and Alzheimer’s disease .
Anti-inflammatory Applications
Due to the anti-inflammatory properties of thiophene compounds, the compound could be valuable in the development of anti-inflammatory drugs. It could be tested for its ability to reduce inflammation in various disease models .
Antioxidant Properties
Thiophene derivatives are known to possess antioxidant properties. This compound could be explored for its potential to scavenge free radicals and protect cells from oxidative damage, which is a contributing factor in many chronic diseases .
Material Science
Beyond medicinal chemistry, thiophene derivatives have applications in material science. They can act as complexing agents for metals and have been used in the development of conductive polymers. The compound’s unique structure could be investigated for its electrical conductivity and stability in various environmental conditions .
Development of Insecticides
Thiophene derivatives have been used in the development of insecticides. The compound’s potential insecticidal properties could be researched, providing a basis for creating safer and more effective pest control solutions .
作用機序
Target of Action
The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is primarily involved in angiogenesis, the formation of new blood vessels, while EGFR is involved in the regulation of cell growth .
Mode of Action
The compound interacts with its targets by binding to the active sites of the VEGFR-2 and EGFR tyrosine kinases . This binding inhibits the activity of these kinases, preventing the phosphorylation of downstream signaling proteins and thus disrupting the signaling pathways they control .
Biochemical Pathways
The inhibition of VEGFR-2 and EGFR tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts the VEGF and EGF signaling pathways, which are involved in angiogenesis and cell growth, respectively . The downstream effects of this disruption can include reduced angiogenesis and slowed cell growth .
Result of Action
The molecular and cellular effects of the compound’s action include reduced angiogenesis and slowed cell growth . This can lead to a decrease in tumor growth and metastasis in cancerous cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in various solvents can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-13(15-10-12-2-1-9-20-12)16-5-8-19-14(11-16)3-6-18-7-4-14/h1-2,9H,3-8,10-11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGFRPUCYFEFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)








![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)
![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)
